Raloxifene-d4 - 1185076-44-1

Raloxifene-d4

Catalog Number: EVT-399678
CAS Number: 1185076-44-1
Molecular Formula: C28H27NO4S
Molecular Weight: 477.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Raloxifene is classified as a selective estrogen receptor modulator (SERM). SERMs are a class of compounds that interact with estrogen receptors, exhibiting agonist activity in some tissues and antagonist activity in others. Raloxifene acts as an estrogen agonist in bone, increasing bone mineral density and reducing the risk of fractures, while acting as an estrogen antagonist in breast and uterine tissues. []

Raloxifene-d4, due to its isotopic labeling, is primarily used as an internal standard in analytical techniques like mass spectrometry to improve the accuracy and reliability of raloxifene quantification in biological samples. []

Applications in Various Fields

Osteoporosis Treatment

Raloxifene-d4 is widely used for the treatment of osteoporosis. It has been shown to increase bone density and modulate cytokines involved in osteoclastogenesis and bone resorption, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are pivotal in the mechanisms of its osteoprotective effect6. Moreover, raloxifene-d4 improves bone material properties independent of bone cell activity, suggesting a novel mechanism for enhancing bone strength5.

Cardiovascular Health

Clinically effective concentrations of raloxifene-d4 have been shown to trigger rapid and dose-dependent release of nitric oxide from endothelial cells, which is a key factor in vascular health2. This effect is mediated through estrogen receptor-dependent mechanisms and contributes to the vasculo-protective properties of raloxifene-d4.

Cancer Therapy

Raloxifene-d4 has demonstrated efficacy in inducing apoptosis in androgen-independent human prostate cancer cell lines, which could be beneficial in the treatment of prostate cancer3. Additionally, it has been shown to induce autophagy-dependent cell death in breast cancer cells via the activation of AMP-activated protein kinase (AMPK), highlighting its potential as an anti-cancer agent9.

Neuroprotection

The neuroprotective effects of raloxifene-d4 have been observed in models of neurodegeneration, where it was found to protect dopaminergic neurons through the activation of GPER1 and the Akt signaling pathway4. This suggests that raloxifene-d4 could have therapeutic applications in neurodegenerative diseases such as Parkinson's disease.

Anti-inflammatory Effects

Raloxifene-d4 has been shown to exhibit anti-inflammatory effects in models of acute inflammation. It attenuates inflammation and tissue damage associated with edema and pleurisy, potentially through a peroxisome proliferator-activated receptor-dependent anti-inflammatory effect7.

Bone and Cholesterol Management

In addition to preventing bone loss, raloxifene-d4 has been found to reduce serum cholesterol without causing uterine hypertrophy, making it a promising agent for managing both bone health and cardiovascular risk in postmenopausal women10.

Future Directions
  • Targeted Drug Delivery Systems: Research focusing on improving the delivery of raloxifene to specific tissues, like bone, while minimizing its effects on other tissues, is an active area of interest. [, , , ]
  • Combination Therapies: Exploring the efficacy and safety of raloxifene in combination with other therapeutic agents for conditions like osteoporosis and schizophrenia is another potential research direction. [, ]

Raloxifene

Compound Description: Raloxifene is a second-generation selective estrogen receptor modulator (SERM) known for its estrogen agonist activity in bone and antagonist activity in breast and uterine tissues. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It is clinically used to prevent and treat osteoporosis in postmenopausal women [, , ] and reduce the risk of invasive breast cancer in postmenopausal women with osteoporosis or at high risk for breast cancer [, ].

Raloxifene-4-glucuronide (R4G)

Compound Description: Raloxifene-4-glucuronide is one of the major active metabolites of raloxifene formed by glucuronidation in the liver and intestines. [, , , ]. This metabolic process involves the addition of glucuronic acid to the raloxifene molecule, resulting in a more water-soluble compound that can be easily excreted.

Raloxifene-6-glucuronide (R6G)

Compound Description: Similar to R4G, raloxifene-6-glucuronide is another major active metabolite of raloxifene, also formed through glucuronidation. [, , , ]. The difference between R4G and R6G lies in the position of glucuronic acid attachment on the raloxifene molecule.

Naringin

Compound Description: Naringin is a naturally occurring flavonoid primarily found in citrus fruits, especially grapefruit. It exhibits antioxidant and anti-inflammatory properties and has shown potential in enhancing the bioavailability of certain drugs. [].

Relevance: While not structurally related to raloxifene-d4, naringin has been investigated in combination with raloxifene in drug delivery systems. Notably, nanostructured lipid carriers (NLCs) have been explored for the co-delivery of raloxifene and naringin for breast cancer treatment []. This suggests potential synergistic effects between these compounds.

Y134

Compound Description: Y134 is a raloxifene analog identified through structure-activity studies that exhibits improved anti-cancer activity and a better safety profile compared to raloxifene. []. Like raloxifene, Y134 activates the aryl hydrocarbon receptor (AhR), leading to apoptosis (programmed cell death) in cancer cells.

Bazedoxifene

Compound Description: Bazedoxifene is another SERM that acts as an estrogen agonist in bone and an antagonist in the uterus. []. It is used to treat postmenopausal osteoporosis and has demonstrated a reduced risk of endometrial and breast cancer in clinical trials.

Eleutherinol

Compound Description: Eleutherinol is a natural compound found in Dayak onion bulbs (Eleutherine bulbosa). It exhibits a strong binding affinity for estrogen receptor alpha (ER-α) and possesses potential therapeutic benefits for menopausal symptoms. [].

Daidzein

Compound Description: Daidzein is a naturally occurring isoflavone found in soybeans and other legumes. It acts as a phytoestrogen, exhibiting weak estrogenic effects by binding to estrogen receptors, particularly ER-β. Daidzein is metabolized into equol, a compound with stronger estrogenic activity. [, ].

Liquiritigenin

Compound Description: Liquiritigenin is a flavonoid compound found in licorice root. It possesses antioxidant and anti-inflammatory properties and has shown potential benefits in addressing postmenopausal symptoms, including improvements in uterine morphology and a reduction in hot flashes. [].

Equol

Compound Description: Equol is a metabolite of daidzein produced by certain gut bacteria. It exhibits stronger estrogenic activity than daidzein and has shown promising results in improving menopausal symptoms, particularly hot flashes and bone health. [].

Source and Classification

Raloxifene-d4 is classified under the category of selective estrogen receptor modulators. It is synthesized from raloxifene through methods that introduce deuterium into the molecular structure. This compound is utilized extensively in scientific research, particularly in pharmacokinetics and metabolism studies due to its isotopic labeling, which aids in distinguishing it from non-deuterated forms during analytical procedures .

Synthesis Analysis

Methods of Synthesis

The synthesis of Raloxifene-d4 typically involves catalytic hydrogen-deuterium exchange reactions. This process can be conducted using deuterated solvents and catalysts under controlled conditions to facilitate the replacement of hydrogen with deuterium.

Key Parameters:

  • Catalysts: Commonly used catalysts include palladium on carbon or other noble metal catalysts.
  • Solvents: Deuterated solvents such as deuterated methanol or dimethyl sulfoxide are often employed.
  • Reaction Conditions: The reactions are usually carried out at elevated temperatures and pressures to enhance the rate of exchange, often requiring optimization for yield and purity.

Industrial Production

For large-scale production, specialized equipment is necessary to handle deuterated materials safely. Continuous flow reactors may be used to improve efficiency and consistency in yield. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are critical to ensure the purity of the final product .

Molecular Structure Analysis

Raloxifene-d4 maintains a similar structural framework to its parent compound, with the incorporation of deuterium atoms resulting in a slight increase in molecular weight.

Structural Characteristics:

  • Molecular Weight: Approximately 474.6 g/mol.
  • Functional Groups: The compound features multiple functional groups including hydroxyl groups, a benzothiophene core, and a nitrogen-containing moiety.
  • Isotopic Labeling: The presence of deuterium enhances the compound's mass spectral properties, allowing for improved resolution in analytical methods.

Structural analysis can be performed using techniques such as NMR spectroscopy, which provides insights into the molecular environment surrounding the deuterium atoms .

Chemical Reactions Analysis

Raloxifene-d4 participates in various chemical reactions relevant to its functional groups:

Types of Reactions:

  • Oxidation: Can be oxidized to form quinone derivatives using agents like potassium permanganate.
  • Reduction: Can undergo reduction to yield dihydro derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur where functional groups are replaced by nucleophiles like sodium methoxide.

Common Reagents:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles: Sodium methoxide, potassium tert-butoxide.

These reactions are essential for modifying the compound for various applications in research and pharmaceutical development.

Mechanism of Action

Raloxifene-d4 functions similarly to raloxifene by selectively modulating estrogen receptors.

Mechanism Overview:

  • Estrogen Receptor Interaction: It binds to estrogen receptors alpha and beta with tissue-specific effects; it acts as an agonist in bone tissue promoting osteogenesis while antagonizing estrogenic activity in breast and uterine tissues.

Biochemical Pathways:

The compound influences various biochemical pathways related to cell metabolism, lipid regulation, and bone density maintenance. Its ability to prevent intracellular invasion by pathogens has also been noted .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Low aqueous solubility which impacts its bioavailability; approximately 2% when administered orally.

Chemical Properties:

  • Stability: The presence of deuterium enhances stability compared to non-deuterated forms.
  • Melting Point: The melting point ranges between 258°C and 260°C .

These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications.

Applications

Raloxifene-d4 has several significant applications in scientific research:

  1. Pharmacokinetics Studies: Used as an internal standard in mass spectrometry for quantifying raloxifene levels in biological samples.
  2. Metabolism Research: Assists in understanding the metabolic pathways of raloxifene and its derivatives.
  3. Drug Development: Plays a role in developing new pharmaceuticals aimed at treating osteoporosis and breast cancer by providing insights into drug interactions and efficacy .
  4. Analytical Chemistry: Employed as a reference standard for analytical methods aimed at assessing drug purity and concentration.

Properties

CAS Number

1185076-44-1

Product Name

Raloxifene-d4

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone

Molecular Formula

C28H27NO4S

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2/i16D2,17D2

InChI Key

GZUITABIAKMVPG-RZOBCMOLSA-N

SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O

Synonyms

[2-(4-Hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-(2-(1-piperidinyl)ethoxy)phenyl]methanone-d4; Keoxifene-d4

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.